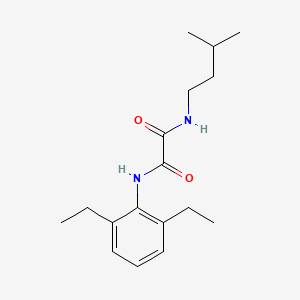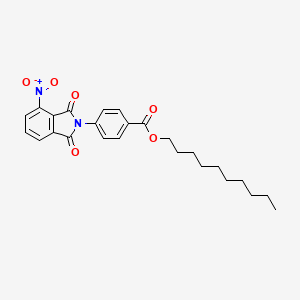![molecular formula C18H14N6O5S B11544152 N'-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B11544152.png)
N'-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-3-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-3-nitrobenzohydrazide is a complex organic compound that features an imidazole ring, nitro groups, and a hydrazide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-3-nitrobenzohydrazide typically involves multiple steps. One common approach is the condensation reaction between 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N’-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions on the imidazole ring could yield a variety of functionalized derivatives.
科学的研究の応用
N’-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-3-nitrobenzohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N’-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitro groups may also play a role in the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can damage cellular components.
類似化合物との比較
Similar Compounds
- 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]benzaldehyde
- 3-nitrobenzohydrazide
- 1-methyl-1H-imidazole
Uniqueness
N’-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-3-nitrobenzohydrazide is unique due to the combination of its structural features, including the imidazole ring, nitro groups, and hydrazide linkage. This combination imparts specific chemical and biological properties that are not found in simpler related compounds.
特性
分子式 |
C18H14N6O5S |
|---|---|
分子量 |
426.4 g/mol |
IUPAC名 |
N-[(Z)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C18H14N6O5S/c1-22-8-7-19-18(22)30-16-6-5-12(9-15(16)24(28)29)11-20-21-17(25)13-3-2-4-14(10-13)23(26)27/h2-11H,1H3,(H,21,25)/b20-11- |
InChIキー |
ZJKURQSDFYJTPN-JAIQZWGSSA-N |
異性体SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)/C=N\NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11544073.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11544085.png)
![1,3-Benzodioxole-5-carbaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11544086.png)
![2-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11544087.png)
![3-(3,4-Dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one](/img/structure/B11544100.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} (4-methoxyphenyl)methylcarbamothioate](/img/structure/B11544111.png)
![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11544114.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11544116.png)
![4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11544118.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11544122.png)

![3-bromo-N'-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide](/img/structure/B11544138.png)

![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11544149.png)